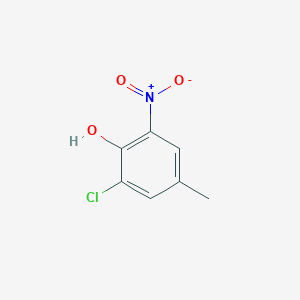

2-Chloro-4-methyl-6-nitrophenol

Description

Contextualization within Halogenated Nitrophenols Chemistry

Halogenated nitrophenols are a class of organic compounds characterized by the presence of one or more halogen atoms and a nitro group attached to a phenol (B47542) backbone. These substituents significantly influence the electron density distribution of the aromatic ring, affecting the compound's acidity, reactivity, and biological activity. The interplay of the electron-withdrawing nature of the nitro and chloro groups and the electron-donating effect of the methyl group in 2-Chloro-4-methyl-6-nitrophenol makes it a subject of interest for studying structure-activity relationships within this class of compounds.

Historical Perspectives on Related Chemical Entities

The study of nitrophenols dates back to the 19th century, with the discovery and characterization of simple nitrophenols like 2-nitrophenol (B165410) and 4-nitrophenol (B140041). nih.govwikipedia.org These compounds were initially important as intermediates in the synthesis of dyes and later found applications in the manufacturing of pharmaceuticals, pesticides, and explosives. wikipedia.orgresearchgate.net The introduction of halogens to the nitrophenol structure, a later development, was driven by the need to modify the chemical and biological properties of these molecules for specific applications. The synthesis and study of chlorinated cresols, which are structurally related to this compound, also have a significant history in industrial chemistry. wikipedia.org

Significance in Environmental and Synthetic Chemistry Research

In environmental chemistry, halogenated nitrophenols are recognized as priority pollutants due to their toxicity and persistence in the environment. mdpi.comwaterquality.gov.au Research focuses on their environmental fate, including biodegradation pathways and ecotoxicity. eeer.orgacs.orgnih.gov Understanding the microbial degradation of compounds like this compound is crucial for developing bioremediation strategies for contaminated sites. eeer.orgnih.govresearchgate.net

From a synthetic chemistry perspective, this compound serves as a versatile intermediate. The presence of multiple functional groups allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and other derivatives with potential biological activity. google.com For instance, the nitro group can be reduced to an amino group, which can then participate in a wide range of reactions. google.com

Interactive Data Table: Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 60468-61-3 sigmaaldrich.com |

| Molecular Formula | C7H6ClNO3 |

| Molecular Weight | 187.58 g/mol sigmaaldrich.com |

| Melting Point | Not available |

| Boiling Point | 308.7°C at 760 mmHg echemi.com |

| Solubility | Sparingly soluble in water guidechem.com |

Spectroscopic Data

Detailed spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available in various chemical databases and research articles, providing crucial information for its identification and structural elucidation.

Crystal Structure and Polymorphism

Information regarding the specific crystal structure and potential polymorphism of this compound is limited in publicly available literature and would require more specialized crystallographic studies.

Synthesis and Industrial Production

The synthesis of this compound can be approached through several established chemical routes.

Established Synthetic Routes

A primary method for the synthesis of related compounds involves the nitration of a corresponding cresol (B1669610) derivative. For instance, the nitration of m-cresol (B1676322) has been studied extensively, though it can lead to a mixture of isomers. oup.com Selective nitration methods have been developed to improve the yield of specific isomers. oup.com Another approach is the chlorination of a nitrophenol. The direct chlorination of 4-nitrophenol in the presence of hydrochloric acid has been patented as a method to produce 2-chloro-4-nitrophenol (B164951). google.com

Nitration of p-Chloro-m-cresol

A plausible and direct route to this compound is the nitration of 4-chloro-3-methylphenol (B1668792) (p-chloro-m-cresol). The directing effects of the hydroxyl, chloro, and methyl groups on the aromatic ring would influence the position of the incoming nitro group. The hydroxyl group is a strong ortho, para-director, while the chloro group is an ortho, para-director, and the methyl group is also an ortho, para-director. The interplay of these directing effects would need to be carefully controlled to achieve selective nitration at the 6-position.

Industrial-Scale Production Methodologies

Industrial production of related nitrophenols often employs batch or continuous processes. These processes typically involve the use of strong acids like nitric and sulfuric acid for nitration reactions. google.comgoogle.com The reaction conditions, such as temperature, reaction time, and the ratio of reactants, are critical for maximizing yield and minimizing the formation of byproducts. google.com

Purification Techniques

After synthesis, the crude product needs to be purified to remove unreacted starting materials, isomers, and other impurities. Common purification techniques for solid organic compounds like this compound include recrystallization from a suitable solvent, which takes advantage of differences in solubility between the desired product and impurities.

Key Precursors and Reagents

The key precursors for the synthesis of this compound would be p-chloro-m-cresol and a nitrating agent, typically a mixture of nitric acid and sulfuric acid. Other reagents might include solvents and catalysts depending on the specific synthetic route employed.

Chemical Reactivity and Derivative Formation

The chemical reactivity of this compound is dictated by its functional groups: the hydroxyl, chloro, methyl, and nitro groups.

Electrophilic and Nucleophilic Substitution Reactions

The phenol ring in this compound is activated towards electrophilic substitution by the hydroxyl and methyl groups, although this is somewhat counteracted by the deactivating chloro and nitro groups. Further electrophilic substitution, if it occurs, would be directed by the existing substituents. The compound can also undergo nucleophilic substitution reactions, particularly displacement of the chlorine atom under certain conditions.

Oxidation and Reduction Reactions

The nitro group of this compound can be readily reduced to an amino group (–NH2) using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation. google.com This transformation is a key step in the synthesis of many derivatives. The phenol group can be oxidized, but this often leads to complex mixtures of products unless specific and mild oxidizing agents are used.

Synthesis of Heterocyclic Compounds

The amino derivative of this compound can serve as a precursor for the synthesis of various heterocyclic compounds. The amino group can react with dicarbonyl compounds or other suitable reagents to form heterocyclic rings, such as quinoxalines or benzodiazepines, which are important structural motifs in medicinal chemistry.

Other Derivative Formations

The hydroxyl group of this compound can be alkylated or acylated to form ethers and esters, respectively. These reactions can be used to modify the compound's physical and biological properties.

Environmental Fate and Biotransformation

The environmental fate of this compound is a significant area of research due to its potential as a pollutant.

Biodegradability

Studies on related chlorinated nitrophenols have shown that they can be biodegraded by various microorganisms. eeer.orgacs.orgnih.gov The rate and extent of biodegradation depend on environmental conditions and the specific microbial populations present. Some bacteria are capable of utilizing these compounds as a sole source of carbon and energy. acs.orgnih.gov

Microbial Degradation Pathways

The microbial degradation of chlorinated nitrophenols can proceed through different pathways. eeer.orgnih.gov One common initial step is the reductive removal of the nitro group to form an amino group. nih.gov Another pathway involves the oxidative removal of the nitro group as nitrite (B80452). nih.gov The chlorine atom can also be removed through reductive or hydrolytic dehalogenation. Subsequent steps often involve ring cleavage and further metabolism of the resulting aliphatic intermediates. For instance, the degradation of 2-chloro-4-nitrophenol has been shown to proceed via intermediates like chlorohydroquinone (B41787) and hydroquinone (B1673460). acs.orgnih.gov

Formation of Soil-Bound Residues

Like other organic pollutants, this compound can become adsorbed to soil particles, forming bound residues. This process can reduce its bioavailability and mobility in the environment but also makes it more persistent.

Ecotoxicity

Nitrophenols and their halogenated derivatives are known to be toxic to a wide range of organisms, including aquatic life and terrestrial plants. waterquality.gov.aunih.gov Their toxicity is often related to their ability to uncouple oxidative phosphorylation. The ecotoxicity of this compound would need to be specifically assessed, but it is expected to exhibit toxic effects similar to other compounds in its class.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methyl-6-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYAPMJYXMMGBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20538158 | |

| Record name | 2-Chloro-4-methyl-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60468-61-3 | |

| Record name | 2-Chloro-4-methyl-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 4 Methyl 6 Nitrophenol

Established Synthetic Pathways for 2-Chloro-4-methyl-6-nitrophenol and its Analogues

The synthesis of this compound can be achieved through several strategic approaches, primarily involving the controlled introduction of chloro and nitro substituents onto a phenolic precursor.

Regioselective Chlorination and Nitration Reactions

The synthesis of this compound often starts from p-cresol (B1678582) (4-methylphenol). The hydroxyl group of the phenol (B47542) is a highly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. byjus.com This inherent directing effect is harnessed to introduce the chloro and nitro groups at specific positions on the aromatic ring.

One common strategy involves the nitration of 4-chloro-2-methylphenol (B52076). However, this reaction can lead to the formation of the isomeric product 4-chloro-2-methyl-6-nitrophenol. google.com To achieve the desired this compound, a more controlled, multi-step approach is often necessary.

A plausible synthetic route begins with the chlorination of p-cresol. The regioselectivity of this step is crucial. Following chlorination to yield 2-chloro-4-methylphenol, subsequent nitration can be performed. The positions of the existing substituents (hydroxyl, chloro, and methyl groups) will direct the incoming nitro group. The hydroxyl group strongly directs ortho and para. Since the para position is blocked by the methyl group, the nitro group is directed to the ortho positions. The presence of the chlorine atom at one of the ortho positions further influences the regioselectivity of the nitration step, leading to the formation of this compound.

Another approach involves the chlorination of 4-nitrophenol (B140041). google.com In this method, 4-nitrophenol is treated with a chlorinating agent in the presence of an acid. For instance, passing chlorine gas through a mixture of dilute hydrochloric acid and 4-nitrophenol can yield 2-chloro-4-nitrophenol (B164951). google.com A variation of this method utilizes hydrochloric acid and an oxidizing agent like nitric acid or hydrogen peroxide to carry out the chlorination of 4-nitrophenol, reportedly giving a high yield of 2-chloro-4-nitrophenol. google.com

Table 1: Synthesis of Chloronitrophenol Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 4-Nitrophenol | Hydrochloric acid, Nitric acid or Hydrogen peroxide | 2-Chloro-4-nitrophenol | google.com |

| 4-Chloro-2-methylphenol | Nitrating agent | 4-Chloro-2-methyl-6-nitrophenol | google.com |

| 2,5-Dichloronitrobenzene | Sodium hydroxide (B78521), Water | 4-Chloro-2-nitrophenol | sciencemadness.org |

Derivatization from Precursor Phenols

The synthesis of this compound can also be accomplished through the derivatization of precursor phenols that already contain some of the required substituents. This approach often involves protecting the hydroxyl group to control the regioselectivity of subsequent reactions.

For instance, a precursor like 4-chloro-2-methylphenol can be protected by converting the hydroxyl group into an ester or an ether. This modification alters the directing influence of the oxygen substituent and can prevent unwanted side reactions during nitration. After the successful introduction of the nitro group at the desired position, the protecting group is removed to regenerate the phenolic hydroxyl group, yielding the final product. A method for preparing 4-chloro-2-methyl-5-nitrophenol (B2449075) involves the nitration of a 4-chloro-2-methylphenylsulfonate ester, followed by the removal of the sulfonyl group. google.com

Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods, in line with the principles of green chemistry. nih.gov These approaches aim to reduce waste, avoid hazardous reagents and solvents, and improve energy efficiency. nih.govnih.gov

For the synthesis of chloronitrophenols, green chemistry strategies could involve the use of solid acid catalysts to replace corrosive liquid acids, or the development of solvent-free reaction conditions. For example, carrying out reactions under microwave irradiation can often lead to shorter reaction times and increased yields. researchgate.net The use of safer oxidizing agents and alternative chlorinating agents that are less hazardous than chlorine gas are also areas of active research.

One of the twelve principles of green chemistry is the use of catalytic reagents over stoichiometric ones. nih.gov The development of efficient and recyclable catalysts for the chlorination and nitration of phenols is a key goal in this area. Additionally, exploring the use of renewable feedstocks and biodegradable solvents can further enhance the sustainability of the synthetic process. nih.govnih.gov For instance, some syntheses are exploring the use of methanol (B129727) as a greener methylating agent and employing solvent-free conditions for certain reaction steps. nih.gov

Reaction Mechanisms and Reactivity Studies

The reactivity of this compound is largely dictated by the electronic effects of its substituents on the aromatic ring.

Nucleophilic Aromatic Substitution Involving Chloronitrophenols

Aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack. However, the presence of strong electron-withdrawing groups, such as the nitro group (–NO2), can activate the ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgpressbooks.pub In this compound, the nitro group is positioned ortho to the chlorine atom. This arrangement is crucial for activating the chlorine atom as a leaving group in SNAr reactions.

The mechanism of an SNAr reaction typically proceeds in two steps:

Addition of the nucleophile: A nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.publumenlearning.com The negative charge of this intermediate is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the ortho- and para-positioned nitro groups. libretexts.org

Elimination of the leaving group: The leaving group (chloride ion) departs, restoring the aromaticity of the ring and yielding the substituted product. pressbooks.pub

The stability of the Meisenheimer complex is a key factor in determining the rate of SNAr reactions. The presence of the electron-withdrawing nitro group in the ortho or para position relative to the leaving group is essential for this stabilization. libretexts.orgnih.gov For example, 2,4,6-trinitrochlorobenzene readily reacts with aqueous sodium hydroxide at room temperature, whereas chlorobenzene (B131634) is unreactive under similar conditions. pressbooks.pub This highlights the powerful activating effect of multiple nitro groups.

Electrophilic Reactions of the Phenolic Ring

The phenolic hydroxyl group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. byjus.com However, in this compound, the aromatic ring is also substituted with a deactivating nitro group and a weakly deactivating chloro group.

The interplay of these activating and deactivating groups, along with steric hindrance, determines the outcome of electrophilic substitution reactions. The hydroxyl group's activating effect is strong, but the available positions on the ring (ortho and para to the hydroxyl group) are already occupied by the chloro, methyl, and nitro groups.

Therefore, further electrophilic substitution on the aromatic ring of this compound is generally difficult. Any potential electrophilic attack would have to overcome the deactivating effect of the nitro and chloro groups and find a suitable position on the ring that is not sterically hindered. Common electrophilic reactions like halogenation, nitration, sulfonation, and Friedel-Crafts reactions are unlikely to proceed under standard conditions due to the already substituted and deactivated nature of the ring.

An in-depth examination of the chemical reactivity of this compound reveals its utility as a versatile precursor in the synthesis of more complex molecules. Key transformations include the reduction of its nitro group and subsequent reactions to form a variety of derivatives, such as Schiff bases and other polyfunctionalized aromatic systems. These synthetic pathways are crucial for developing new compounds for research applications.

3 Functional Group Interconversions (e.g., Nitro Group Reduction)

The most significant functional group interconversion for this compound involves the reduction of its nitro group (-NO₂) to an amino group (-NH₂). This transformation yields 2-amino-6-chloro-4-methylphenol, a key intermediate for further derivatization. The reduction of aromatic nitro compounds is a well-established and fundamental reaction in organic chemistry. wikipedia.orgmasterorganicchemistry.com

Several methods can be employed for this reduction, offering flexibility in terms of reaction conditions and reagent compatibility. wikipedia.org Common approaches include:

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. masterorganicchemistry.com Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel are highly effective. wikipedia.orgmasterorganicchemistry.com

Metal-Acid Systems: The use of an easily oxidized metal in an acidic medium is a classic and reliable method. masterorganicchemistry.com Combinations like iron (Fe) in hydrochloric acid (HCl) or acetic acid, tin (Sn) in HCl, or zinc (Zn) in HCl are frequently used to convert nitroarenes to anilines. masterorganicchemistry.comscispace.com

Other Reducing Agents: Sodium hydrosulfite or tin(II) chloride can also be used for the reduction of nitro groups, sometimes offering better chemoselectivity in polyfunctional molecules. wikipedia.org For instance, tin(II) chloride is known to selectively reduce nitro groups without affecting other reducible functionalities like carbonyl groups. scispace.com

The successful reduction of this compound results in the formation of 2-amino-6-chloro-4-methylphenol, a compound featuring amino, chloro, methyl, and hydroxyl groups, making it a valuable polyfunctional building block.

Environmental Dynamics and Biodegradation of 2 Chloro 4 Methyl 6 Nitrophenol

Environmental Presence and Sources

Formation as Transformation Products of Agrochemicals

2-Chloro-4-methyl-6-nitrophenol is not typically manufactured for direct commercial use but rather emerges in the environment as a transformation or degradation product of certain agrochemicals. Its presence is linked to the chemical breakdown of parent compounds used in agriculture. For instance, chloronitrophenols (CNPs), a class to which this compound belongs, are known to originate from the degradation of various pesticides. eeer.org Their formation underscores the complex environmental fate of agricultural chemicals, which can transform into new, and sometimes persistent, substances.

Occurrence in Environmental Compartments (e.g., Soil, Water)

As a result of its formation from agrochemicals, this compound has been detected in various environmental compartments, particularly in soil and water. eeer.org Contamination of surface water and soil can occur, posing potential risks to ecosystems and human health. eeer.org The electron-withdrawing properties of the chloro and nitro groups on the phenol (B47542) ring make compounds like this relatively resistant to degradation, contributing to their persistence in the environment. eeer.orgplos.org Several nitrophenols are listed as priority pollutants by the United States Environmental Protection Agency due to their potential toxicity and prevalence. plos.orgepa.gov

Abiotic Transformation Pathways

Photodegradation Mechanisms and Kinetics

Photodegradation, the breakdown of compounds by light, is a potential abiotic transformation pathway for this compound. In the presence of sunlight, particularly under photo-Fenton conditions (involving hydrogen peroxide and a catalyst like copper), significant degradation of similar compounds like 2-chloro-4-nitrophenol (B164951) has been observed. researchgate.net The efficiency of this process can be highly dependent on environmental factors such as pH. For example, the degradation of 2-chloro-4-nitrophenol was found to be most effective at a pH of 4. researchgate.net This suggests that the photodegradation of this compound in the environment is plausible and its rate would be influenced by the specific chemical conditions of the surrounding medium.

Hydrolysis and Other Chemical Degradation Processes

Hydrolysis, the reaction with water, is another potential chemical degradation pathway for halogenated phenols. The susceptibility of a chlorinated compound to hydrolysis can depend on the stability of the resulting intermediate carbocation. byjus.com While specific data on the hydrolysis of this compound is limited, the general principles of organic chemistry suggest that it can occur, particularly under conditions that favor the cleavage of the carbon-chlorine bond. Other chemical degradation processes may also contribute to its transformation in the environment.

Biotic Degradation Mechanisms

Microbial activity plays a crucial role in the breakdown of this compound in the environment. Several bacterial strains have been identified that can utilize chloronitrophenols as a sole source of carbon and energy, indicating their potential for bioremediation of contaminated sites. plos.orgnih.govacs.org

For example, a bacterial strain, Rhodococcus imtechensis RKJ300, isolated from pesticide-contaminated soil, has demonstrated the ability to degrade 2-chloro-4-nitrophenol. acs.org The degradation process involves the release of nitrite (B80452) and chloride ions. acs.org The identified intermediates in the degradation pathway of 2-chloro-4-nitrophenol by this bacterium are chlorohydroquinone (B41787) and hydroquinone (B1673460). acs.org

Another bacterium, Burkholderia sp. RKJ 800, also isolated from a pesticide-contaminated site, can degrade 2-chloro-4-nitrophenol, releasing stoichiometric amounts of nitrite and chloride ions. plos.org The degradation pathway of this strain also proceeds through the formation of chlorohydroquinone and hydroquinone. plos.org Interestingly, this differs from the pathway observed in another Burkholderia species, strain SJ98, which degrades 2-chloro-4-nitrophenol via reductive dehalogenation to form 4-nitrophenol (B140041). nih.gov

The degradation of 2-chloro-4-nitrophenol by Arthrobacter sp. SJCon involves the formation of chlorohydroquinone, which is then further broken down to maleylacetate. nih.gov These examples highlight that different microorganisms can employ distinct enzymatic pathways for the degradation of the same compound.

Interactive Data Table: Bacterial Strains Involved in Chloronitrophenol Degradation

| Bacterial Strain | Degraded Compound | Key Intermediates | Degradation Pathway Characteristic |

| Rhodococcus imtechensis RKJ300 | 2-chloro-4-nitrophenol | Chlorohydroquinone, Hydroquinone | Oxidative and reductive mechanisms |

| Burkholderia sp. RKJ 800 | 2-chloro-4-nitrophenol | Chlorohydroquinone, Hydroquinone | Hydroquinone pathway |

| Arthrobacter sp. SJCon | 2-chloro-4-nitrophenol | Chlorohydroquinone | Cleavage to maleylacetate |

| Burkholderia sp. SJ98 | 2-chloro-4-nitrophenol | 4-nitrophenol | Reductive dehalogenation |

Microbial Metabolism of this compound and Related Compounds

Microorganisms employ distinct pathways for the breakdown of chloronitrophenols, which can be broadly categorized into aerobic degradation and anaerobic reduction. The specific pathway utilized often depends on the bacterial strain and the environmental conditions.

Under aerobic conditions, the initial step in the degradation of 2-chloro-4-nitrophenol (2C4NP) by several bacterial strains involves the oxidative removal of the nitro group. nih.govacs.orgnih.gov For instance, Burkholderia sp. strain RKJ 800 and Rhodococcus imtechensis strain RKJ300 initiate the degradation of 2C4NP by releasing the nitrite ion. nih.govacs.orgnih.gov This initial oxidative step is a common strategy in the aerobic metabolism of nitroaromatic compounds. nih.govplos.org

The degradation can then proceed through different intermediates. In Burkholderia sp. RKJ 800, the removal of the nitro group leads to the formation of chlorohydroquinone (CHQ). nih.gov Similarly, Arthrobacter nitrophenolicus SJCon also degrades 2C4NP with the formation of CHQ. plos.org In contrast, some bacteria can utilize a reductive dehalogenation step first. For example, Burkholderia sp. strain SJ98 degrades 2C4NP by first removing the chlorine atom to form 4-nitrophenol (PNP). plos.org

The subsequent steps involve further enzymatic modifications of these initial intermediates, ultimately leading to ring cleavage and mineralization.

In anaerobic environments, the degradation of chlorinated and nitrated phenols often begins with reductive processes. eeer.org Reductive dehalogenation, where a chlorine atom is removed and replaced by a hydrogen atom, is a key mechanism observed in anaerobic bacteria. mdpi.comoup.com This process can be a form of anaerobic respiration, termed "dehalorespiration," where the chlorinated compound serves as an electron acceptor. oup.com

For nitrophenols, anaerobic biodegradation can involve the reduction of the nitro group to an amino group. For example, the anaerobic biodegradation of 2-nitrophenol (B165410) and 4-nitrophenol has been shown to produce 2-aminophenol (B121084) and 4-aminophenol, respectively. cdc.gov In the context of 2C4NP degradation in a microbial electrolysis cell under anaerobic conditions, one of the proposed initial steps is the reduction of the nitro group to form 2-chloro-4-aminophenol. eeer.org Another potential anaerobic pathway for 2C4NP involves the initial reductive removal of the chloro group to form 4-nitrophenol. eeer.org The presence of a co-substrate, such as glucose, can enhance the anaerobic biodegradation of nitrophenols. nih.govfrontiersin.org

It is important to note that the efficiency of anaerobic dechlorination can be sensitive to environmental factors like pH, with lower pH values potentially inhibiting the activity of dechlorinating microbes. erwiki.net

The elucidation of degradation pathways relies heavily on the identification of metabolic intermediates. Various analytical techniques, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS), are employed for this purpose. nih.govnih.gov

In the aerobic degradation of 2C4NP by Burkholderia sp. strain RKJ 800, chlorohydroquinone (CHQ) and hydroquinone (HQ) have been identified as major metabolites. nih.gov Similarly, Rhodococcus imtechensis RKJ300 also produces CHQ and HQ as intermediates during 2C4NP degradation. acs.orgnih.govresearchgate.net In Arthrobacter sp. SJCon, CHQ is also a key metabolite. nih.gov

For strains that initiate degradation via reductive dehalogenation, such as Burkholderia sp. SJ98, 4-nitrophenol (PNP) is the initial product, which is then further metabolized through intermediates like 4-nitrocatechol (B145892) and 1,2,4-benzenetriol. plos.org In the case of Rhodococcus imtechensis RKJ300, which can also degrade 4-nitrophenol, the pathway proceeds through 4-nitrocatechol and benzenetriol. nih.gov

Under anaerobic conditions, a wider array of intermediates from 2C4NP degradation has been identified, including 2-chloro-4-aminophenol, 4-aminophenol, 2-chlorophenol (B165306), hydroquinone, and eventually ring-cleavage products like γ-hydroxymuconic semialdehyde. eeer.org

The following table summarizes the key microbial metabolites identified during the degradation of 2C4NP and related compounds by different bacterial strains.

| Original Compound | Bacterial Strain | Key Metabolites/Intermediates |

| 2-Chloro-4-nitrophenol | Burkholderia sp. RKJ 800 | Chlorohydroquinone, Hydroquinone. nih.gov |

| 2-Chloro-4-nitrophenol | Rhodococcus imtechensis RKJ300 | Chlorohydroquinone, Hydroquinone. acs.orgnih.govresearchgate.net |

| 2-Chloro-4-nitrophenol | Arthrobacter sp. SJCon | Chlorohydroquinone. nih.gov |

| 2-Chloro-4-nitrophenol | Burkholderia sp. SJ98 | 4-Nitrophenol, 4-Nitrocatechol, 1,2,4-Benzenetriol. plos.org |

| 2-Chloro-4-nitrophenol | Anaerobic consortia (MEC) | 2-Chloro-4-aminophenol, 4-Aminophenol, 2-Chlorophenol, Hydroquinone, γ-Hydroxymuconic semialdehyde. eeer.org |

| 4-Nitrophenol | Rhodococcus imtechensis RKJ300 | 4-Nitrocatechol, Benzenetriol. nih.gov |

| 4-Chloro-2-nitrophenol | Exiguobacterium sp. PMA | 4-Chloro-2-aminophenol, 2-Aminophenol. researchgate.net |

| 3-Methyl-4-nitrophenol | Burkholderia sp. SJ98 | Methyl-1,4-benzoquinone, Methylhydroquinone. frontiersin.org |

Enzymatic Activities in Degradation Pathways

The microbial degradation of this compound and its analogs is orchestrated by a suite of specific enzymes that catalyze the key steps of nitro group removal, dechlorination, and aromatic ring cleavage.

The initial steps in the aerobic degradation of chloronitrophenols are often catalyzed by monooxygenases or reductases. In the case of 2C4NP degradation by Burkholderia sp. RKJ 800, a chloronitrophenol-4-monooxygenase is involved in the initial removal of the nitro group. plos.org This enzyme utilizes NADH and FAD as cofactors. nih.gov Similarly, the degradation of p-nitrophenol (PNP) by Burkholderia sp. strain SJ98 is initiated by a PNP 4-monooxygenase (PnpA), which has also been shown to act on 3-methyl-4-nitrophenol. frontiersin.org

Dehalogenases are crucial for removing chlorine substituents from the aromatic ring. In Burkholderia sp. RKJ 800, a CHQ dehalogenase catalyzes the conversion of chlorohydroquinone to hydroquinone. nih.govplos.org In Exiguobacterium sp. PMA, which degrades 4-chloro-2-nitrophenol, a 4-chloro-2-aminophenol (4C2AP) dehalogenase activity has been detected. researchgate.net Reductive dehalogenases are also key enzymes, particularly in anaerobic pathways, as seen in the degradation of 2C4NP by Burkholderia sp. strain SJ98, which initiates the process with a reductive dehalogenase. plos.org

The following table summarizes the key enzymes involved in the initial transformation steps of chloronitrophenol degradation.

| Enzyme | Function | Bacterial Strain | Substrate |

| Chloronitrophenol-4-monooxygenase | Oxidative removal of nitro group | Burkholderia sp. RKJ 800 | 2-Chloro-4-nitrophenol. nih.govplos.org |

| p-Nitrophenol 4-monooxygenase (PnpA) | Monooxygenation | Burkholderia sp. strain SJ98 | p-Nitrophenol, 3-Methyl-4-nitrophenol. frontiersin.org |

| 4C2NP reductase | Reduction of nitro group | Exiguobacterium sp. PMA | 4-Chloro-2-nitrophenol. researchgate.net |

| Reductive dehalogenase | Reductive removal of chlorine | Burkholderia sp. SJ98 | 2-Chloro-4-nitrophenol. plos.org |

| CHQ dehalogenase | Dechlorination of chlorohydroquinone | Burkholderia sp. RKJ 800 | Chlorohydroquinone. nih.govplos.org |

| 4C2AP dehalogenase | Dechlorination of 4-chloro-2-aminophenol | Exiguobacterium sp. PMA | 4-Chloro-2-aminophenol. researchgate.net |

Following the initial modifications, the aromatic ring of the resulting intermediates is cleaved by dioxygenase enzymes. This is a critical step that breaks the stable aromatic structure, facilitating further degradation. nih.gov The cleavage can occur either between the two hydroxyl groups of a catechol-like intermediate (ortho- or intradiol cleavage) or adjacent to one of the hydroxyl groups (meta- or extradiol cleavage). nih.gov

In the degradation of 2C4NP by Burkholderia sp. RKJ 800, after the formation of hydroquinone, a hydroquinone dioxygenase catalyzes the ring cleavage to form γ-hydroxymuconic semialdehyde. nih.govplos.org In Arthrobacter sp. SJCon, a chlorohydroquinone (CHQ) dioxygenase directly cleaves the CHQ ring to form maleylacetate. nih.gov For strains that produce benzenetriol, a benzenetriol dioxygenase is responsible for ring fission. plos.org

These ring cleavage products are then funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for complete mineralization. nih.gov

Based on a comprehensive review of available scientific literature, there is a notable lack of specific research on the environmental dynamics and biodegradation of the chemical compound This compound .

Extensive searches for microbial degradation, including the isolation of specific bacterial or fungal strains, bioremediation studies, and factors influencing its breakdown (such as substrate concentration and co-metabolism), did not yield targeted results for this particular compound.

However, a significant body of research exists for the closely related compound, 2-Chloro-4-nitrophenol (2C4NP) . This research thoroughly explores its microbial degradation pathways, the isolation and characterization of numerous degrading microorganisms, and the various environmental factors that affect its bioremediation.

Should you be interested in the environmental fate of 2-Chloro-4-nitrophenol, a detailed article can be provided covering:

Microbial Consortia and Bioremediation Research: Discussing the cooperative efforts of microbial communities in the breakdown of 2C4NP.

Isolation and Characterization of Degrading Strains: Featuring specific examples of bacteria and fungi capable of utilizing 2C4NP as a sole source of carbon and energy, such as Burkholderia sp., Arthrobacter sp., and Rhodococcus imtechensis.

Factors Influencing Biodegradation Efficiency: Examining the roles of substrate concentration, pH, temperature, and co-metabolism with other substances like glucose.

Without specific data for this compound, it is not possible to generate a scientifically accurate article that adheres to the provided outline and instructions.

Advanced Analytical Characterization in 2 Chloro 4 Methyl 6 Nitrophenol Research

Spectroscopic Analysis in Elucidating Chemical Behavior

Spectroscopic techniques are indispensable in the study of 2-Chloro-4-methyl-6-nitrophenol, providing detailed information about its molecular structure, functional groups, and electronic transitions. These methods are crucial for confirming the compound's identity and for observing its behavior in various chemical environments.

Advanced NMR Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In ¹H NMR, the chemical shifts of the protons are influenced by the electron-withdrawing effects of the nitro and chloro groups, as well as the electron-donating methyl group. This leads to a distinct pattern of signals corresponding to the aromatic protons and the methyl protons. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively assign proton and carbon signals and to establish connectivity within the molecule. ipb.pt For instance, the correlation between the methyl protons and the adjacent aromatic carbon can be observed in an HMBC spectrum.

The presence of different functional groups results in characteristic chemical shifts. For example, the phenolic -OH proton typically appears as a broad signal, the exact position of which can be concentration and solvent-dependent. The aromatic protons will exhibit splitting patterns (e.g., doublets, doublet of doublets) based on their coupling with neighboring protons.

Below is an interactive table summarizing typical ¹H NMR data for related nitrophenol compounds.

| Proton | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 6.8 - 8.2 | d, dd | 7.0 - 9.0 |

| Methyl-H | 2.2 - 2.5 | s | N/A |

| Phenolic-OH | 5.0 - 11.0 | br s | N/A |

Note: The exact chemical shifts for this compound will be specific to its unique substitution pattern.

Infrared and Raman Spectroscopy for Structural Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. longdom.org These methods are highly effective for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. nih.govchemicalbook.com Key vibrational modes include:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of the phenolic hydroxyl group.

N-O stretch (asymmetric): A strong absorption band around 1500-1550 cm⁻¹.

N-O stretch (symmetric): A strong absorption band around 1300-1350 cm⁻¹.

C-Cl stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

C-H stretch (aromatic and methyl): Bands appearing around 2850-3100 cm⁻¹.

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy:

Raman spectroscopy provides additional structural information. While the O-H stretch is often weak in Raman, the symmetric nitro stretch and the aromatic ring vibrations typically give rise to strong Raman signals. spectroscopyonline.comnsf.gov The combination of IR and Raman data allows for a more complete picture of the vibrational properties of this compound. longdom.org

The following interactive table summarizes key IR absorption frequencies for the functional groups in this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Phenolic -OH | O-H stretch | 3200 - 3600 (broad) |

| Nitro (-NO₂) | Asymmetric N-O stretch | 1500 - 1550 |

| Nitro (-NO₂) | Symmetric N-O stretch | 1300 - 1350 |

| Chloro (-Cl) | C-Cl stretch | 600 - 800 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

UV-Visible Spectroscopy for Reaction Monitoring and Quantification

UV-Visible spectroscopy is a valuable technique for quantifying this compound and for monitoring its transformation during chemical or biological degradation processes. eeer.orgresearchgate.net The molecule possesses chromophores, namely the nitrated benzene (B151609) ring, which absorb light in the UV-Vis region.

The absorption spectrum of this compound is characterized by one or more absorption maxima (λmax). The position and intensity of these maxima can be influenced by the solvent and the pH of the solution. For instance, in basic solutions, the phenolic proton is abstracted, leading to the formation of the phenolate (B1203915) ion. This results in a bathochromic (red) shift of the λmax to a longer wavelength. researchgate.net This pH-dependent spectral shift can be utilized to determine the pKa of the compound.

In degradation studies, the decrease in the absorbance at the λmax of this compound over time can be used to calculate the rate of its degradation. eeer.org Furthermore, the appearance of new absorption bands can indicate the formation of intermediate products.

The table below shows hypothetical UV-Vis data for a nitrophenol compound under different pH conditions.

| Condition | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Acidic (pH < pKa) | ~320 | ~1.5 x 10⁴ |

| Basic (pH > pKa) | ~400 | ~2.5 x 10⁴ |

Chromatographic and Mass Spectrometric Techniques

Chromatographic and mass spectrometric methods are essential for the separation, identification, and quantification of this compound and its metabolites.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Studies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing this compound. eeer.org It is widely used to assess the purity of the compound and to monitor its degradation in various matrices. acs.org

In a typical HPLC method, a reversed-phase column (e.g., C18) is used with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and water, often with the addition of an acid (e.g., phosphoric or formic acid) to ensure the analyte is in its protonated form. sielc.comchromatographyonline.com Detection is commonly achieved using a UV detector set at the λmax of the compound. eeer.org

By analyzing samples at different time points during a degradation experiment, HPLC can be used to quantify the disappearance of the parent compound and the appearance of degradation products. eeer.org This allows for the determination of degradation kinetics and pathways.

The following interactive table outlines a typical set of HPLC conditions for the analysis of nitrophenols.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 320 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile and semi-volatile compounds, making it suitable for the analysis of this compound and its degradation products, often after a derivatization step. acs.org

Due to the polarity and low volatility of phenolic compounds, derivatization is often necessary to convert them into more volatile and thermally stable forms suitable for GC analysis. nih.govgcms.cz Common derivatization methods include silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, or acylation. gcms.cz

Once separated by the GC column, the analytes enter the mass spectrometer, which provides a mass spectrum for each compound. The mass spectrum is a fingerprint of the molecule, showing its molecular ion peak and a characteristic fragmentation pattern. By analyzing these fragmentation patterns, the structures of metabolites formed during degradation can be elucidated. acs.org For example, the loss of a nitro group (NO₂) or a chlorine atom (Cl) from the molecular ion can be indicative of specific degradation pathways. rsc.org

The table below provides an example of GC-MS data for a hypothetical derivatized metabolite of this compound.

| Metabolite (as TMS derivative) | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Derivatized Parent Compound | 12.5 | 245 | 230 (M-15), 199 (M-46) |

| Derivatized dechlorinated metabolite | 10.8 | 211 | 196 (M-15) |

LC-MS/MS and Other Advanced Mass Spectrometry for Trace Analysis and Pathway Elucidation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone technique for the trace analysis of this compound and related compounds. Its high sensitivity and selectivity allow for the detection and quantification of these compounds in complex environmental and biological matrices at very low concentrations. For instance, methods developed for various phenolic compounds, including nitrophenols, have achieved limits of detection (LODs) in the range of 0.02 to 0.25 µg/L in water samples using a triple quadrupole LC/MS/MS system with an Atmospheric Pressure Chemical Ionization (APCI) interface. shimadzu.com Such methods often employ Multiple Reaction Monitoring (MRM) mode, which enhances specificity by monitoring a specific precursor-to-product ion transition, ensuring reliable quantification even in the presence of interfering substances. shimadzu.comresearchgate.net

Beyond simple quantification, advanced mass spectrometry is pivotal for elucidating the transformation and degradation pathways of chloronitrophenols. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) systems, are frequently used to identify unknown metabolites and degradation intermediates. eeer.org In studies on the degradation of the related compound 2-chloro-4-nitrophenol (B164951) (2C4NP), HPLC/MS/MS analysis was instrumental in identifying a series of intermediate products. eeer.orgeeer.org These analyses revealed that degradation can proceed through various reactions, including reduction of the nitro group, dechlorination, and denitrification. eeer.org For example, in one study, metabolites were identified by direct injection into an Agilent 6538 Q-TOF system with an ESI source, scanning a mass range of 50 to 500 m/z. eeer.org Gas Chromatography-Mass Spectrometry (GC-MS) has also been successfully used to identify metabolites like chlorohydroquinone (B41787) in the degradation pathway of 2C4NP by bacterial strains. nih.gov The identification of these intermediates is crucial for understanding the complete degradation mechanism and assessing the environmental fate of these pollutants. eeer.orgnih.gov

The table below summarizes instrumental parameters and findings from various mass spectrometry-based studies on related nitrophenols.

| Technique | Analyte(s) | Key Instrumental Parameters | Major Findings/Application | Reference |

|---|---|---|---|---|

| HPLC/MS/MS (Q-TOF) | 2-chloro-4-nitrophenol (2C4NP) and its degradation intermediates | Agilent 6538 Q-TOF with ESI source; Mobile phase: MeOH: 0.1% methanoic acid (70:30) | Identified multiple intermediates including 2-chloro-4-aminophenol, 4-aminophenol, 2-chlorophenol (B165306), and hydroquinone (B1673460), elucidating degradation pathways in a microbial electrolysis cell. | eeer.orgeeer.org |

| LC/MS/MS (Triple Quadrupole) | Ten phenols including 2-nitrophenol (B165410) and 4-nitrophenol (B140041) | LCMS-8050 with APCI interface; MRM mode; Kinetex PFP column | Developed a high-sensitivity method for quantification in water. LOD for 2-NP was 0.02 µg/L. | shimadzu.com |

| GC-MS | 2-chloro-4-nitrophenol (2C4NP) metabolites | Not specified | Identified chlorohydroquinone (CHQ) as a key metabolite in the degradation pathway by Arthrobacter sp. SJCon. | nih.gov |

| LC-MS/MS | 2,4-dinitrophenol (DNP) and its metabolites | Not specified | Determined DNP and its metabolites (2-amino-4-nitrophenol) and tentatively identified conjugated metabolites (glucuronide and sulfate (B86663) forms) in biological fluids. | nih.gov |

Electrochemical Methods in Analysis and Transformation

Electrochemical techniques offer a powerful, rapid, and often cost-effective alternative for both the detection and degradation of chloronitrophenolic compounds. These methods leverage the electroactive nature of the nitro group and the phenolic ring, which can be readily oxidized or reduced at an electrode surface.

For analytical purposes, highly sensitive electrochemical sensors have been developed for related compounds like 4-nitrophenol and 4-chlorophenol (B41353). researchgate.netrsc.org These sensors typically utilize a modified glassy carbon electrode (GCE) to enhance electrocatalytic activity and improve detection limits. Various nanomaterials have been explored as modifiers, including Ti3C2Tx MXene, and platinum nanoparticle-embedded polypyrrole-carbon black/ZnO nanocomposites. rsc.orgmdpi.com Analytical techniques such as differential pulse voltammetry (DPV) are commonly employed, offering excellent sensitivity. mdpi.com For instance, a sensor based on Ti3C2Tx MXene was capable of simultaneously detecting 4-chlorophenol and 4-nitrophenol with detection limits of 0.062 μM and 0.11 μM, respectively. rsc.org The high selectivity of some of these sensors allows for accurate measurements even in the presence of other interfering phenolic compounds and inorganic ions. soton.ac.ukmdpi.com

| Electrode System | Target Analyte | Analytical Method | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Ti3C2Tx MXene/GCE | 4-Chlorophenol & 4-Nitrophenol | Not specified | 0.1-20.0 μM (4-CP), 0.5-25.0 μM (4-NP) | 0.062 μM (4-CP), 0.11 μM (4-NP) | rsc.org |

| Pt NPs/PPy-CB/ZnO NCs/GCE | 4-Nitrophenol (4-NP) | Differential Pulse Voltammetry (DPV) | 1.5-40.5 µM | 1.25 ± 0.06 µM | mdpi.com |

| Oxygen Plasma-Treated Multilayer Graphene (OMLG)/Pt | 4-Chlorophenol (4-CP) | Cyclic Voltammetry (CV) | Not specified | Not specified, but showed increased oxidation current vs. pristine graphene. | soton.ac.uk |

| Nitrogen-Doped Carbon-PEI/GCE | 4-Nitrophenol (4-NP) | Not specified | Not specified | Showed high selectivity against interferents like 2-chlorophenol. | mdpi.com |

In the realm of environmental remediation, electrochemical methods are applied for the transformation and degradation of chloronitrophenols. Microbial electrolysis cells (MECs) have demonstrated effectiveness in degrading 2-chloro-4-nitrophenol (2C4NP). eeer.orgeeer.org In this system, an applied voltage accelerates the degradation process carried out by electroactive microorganisms. eeer.org Studies have shown that 2C4NP undergoes reduction, dechlorination, and denitrification in the cathode compartment of the MEC. eeer.org The complete degradation of an initial 30 mg/L of 2C4NP has been achieved using this technology. eeer.org The process involves the transformation of the parent compound into various intermediates, such as 2-chloro-4-aminophenol, followed by further breakdown, ultimately leading to mineralization. eeer.org This highlights the dual role of electrochemical systems as both powerful analytical tools and promising green technologies for remediation. eeer.org

Biological and Ecological Interactions of 2 Chloro 4 Methyl 6 Nitrophenol

Biochemical Interactions at the Molecular Level

The reactivity of 2-Chloro-4-methyl-6-nitrophenol at the molecular level dictates its biological effects. Its interactions with essential biomolecules like enzymes and nucleic acids are critical determinants of its toxicological profile.

Enzyme Inhibition Studies (e.g., Urease)

While direct studies on the inhibition of urease by this compound are not extensively documented in the reviewed literature, the structure of the compound suggests a potential for such activity. Urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea, is a target for inhibition to control the negative effects of ammonia (B1221849) production in agricultural and medical contexts.

The inhibitory potential of phenolic compounds and their derivatives against urease is an active area of research. For instance, flavonoids, a class of plant-derived polyphenolic compounds, have been investigated as urease inhibitors. The presence of a phenolic hydroxyl group is often a key feature for binding to the active site of the enzyme. Furthermore, studies on other substituted nitrophenols and related aromatic compounds have demonstrated urease inhibitory activity. The electronic properties conferred by the chloro, methyl, and nitro substituents on the phenol (B47542) ring of this compound would likely influence its ability to interact with the active site of urease. Specifically, the electron-withdrawing nature of the nitro and chloro groups could play a significant role in its inhibitory potential.

Interaction with Biomolecules (e.g., DNA Binding)

The potential for this compound to interact with DNA is a significant toxicological concern due to the risk of mutagenicity and carcinogenicity. Direct studies on the DNA binding of this specific compound are limited. However, research on related nitroaromatic compounds provides valuable insights into its likely behavior.

The nitro group is a key structural feature associated with the genotoxicity of many nitroaromatic compounds. For example, adenine (B156593) derivatives containing a p-nitrophenyl group have been shown to be mutagenic in Salmonella typhimurium, with the nitro group being essential for this activity. nih.gov The mechanism often involves the metabolic reduction of the nitro group to a reactive nitroso intermediate, which can then covalently bind to DNA, leading to DNA damage. A study on nitroso-chloramphenicol, a metabolite of the nitroaromatic antibiotic chloramphenicol, demonstrated its ability to cause the hydrolysis of isolated double-stranded DNA. nih.gov

Given that this compound possesses a nitro group, it is plausible that it could undergo similar metabolic activation to a reactive species capable of interacting with DNA. Such interactions could include the formation of DNA adducts, leading to mutations and other forms of genetic damage. However, without direct experimental evidence for this compound, this remains a hypothesized interaction based on the known reactivity of similar compounds.

Ecotoxicological Implications in Model Systems

The release of this compound into the environment raises concerns about its impact on various organisms and ecological processes. Ecotoxicological studies using model systems are crucial for understanding and predicting these environmental risks.

Impact on Microbial Communities and Enzyme Activity

Microbial communities play a vital role in soil and water ecosystems, contributing to nutrient cycling and the degradation of organic matter. The introduction of xenobiotic compounds like this compound can disrupt these communities and their enzymatic activities.

Studies on the closely related compound 2-chloro-4-nitrophenol (B164951) (2C4NP) have shown that it can be utilized as a sole source of carbon and energy by certain bacterial strains. For example, a strain of Burkholderia sp. was found to degrade 2C4NP through the formation of chlorohydroquinone (B41787) and hydroquinone (B1673460) as major metabolites. cdc.gov Similarly, Rhodococcus imtechensis strain RKJ300, isolated from pesticide-contaminated soil, is capable of degrading 2C4NP, involving both oxidative and reductive metabolic pathways. nih.govmdpi.com The degradation process typically involves the release of nitrite (B80452) and chloride ions. nih.govmdpi.com The ability of these microorganisms to degrade 2C4NP suggests that microbial communities in contaminated environments may adapt to utilize such compounds, although the initial introduction can be toxic.

The degradation of 2C4NP has also been investigated in microbial electrolysis cells (MECs), where various intermediates such as 2-chloro-4-aminophenol, 4-aminophenol, and hydroquinone have been identified. nih.gov This indicates that both aerobic and anaerobic microbial processes can contribute to the transformation of chloronitrophenols in the environment.

Fungi have also been shown to be effective in the degradation of halogenated nitroaromatic compounds. For instance, Caldariomyces fumago and Curvularia sp. were found to degrade over 50% of 2-chloro-4-nitrophenol within 24 to 48 hours. nih.gov This highlights the potential for mycoremediation of sites contaminated with these pollutants.

The following table summarizes the findings of selected studies on the microbial degradation of 2-chloro-4-nitrophenol:

| Microorganism | Key Findings | Reference |

| Burkholderia sp. RKJ 800 | Utilizes 2C4NP as a sole carbon and energy source; forms chlorohydroquinone and hydroquinone as metabolites. | cdc.gov |

| Rhodococcus imtechensis RKJ300 | Degrades 2C4NP through both oxidative and reductive pathways; releases nitrite and chloride ions. | nih.govmdpi.com |

| Microbial Electrolysis Cell (MEC) | Degrades 2C4NP with the formation of multiple intermediates including 2-chloro-4-aminophenol and hydroquinone. | nih.gov |

| Caldariomyces fumago | Degrades over 50% of 2C4NP within 24 hours. | nih.gov |

| Curvularia sp. | Degrades over 50% of 2C4NP within 48 hours. | nih.gov |

Environmental Persistence and Bioavailability Considerations

The persistence and bioavailability of this compound in the environment are influenced by its physicochemical properties and environmental conditions. The presence of the chloro and nitro groups on the aromatic ring generally increases the recalcitrance of the molecule to degradation.

The fate of chlorophenolic compounds in soil is dependent on factors such as soil type, pH, and microbial activity. These compounds can be subject to volatilization, degradation, and fixation in the soil matrix. The bioavailability of chloronitrophenols can also be affected by their tendency to adsorb to soil organic matter.

Furthermore, advanced oxidation processes used for water treatment can lead to the formation of other potentially more toxic and persistent byproducts. For example, the oxidation of 2-chlorophenol (B165306) in the presence of nitrite can form 2-chloro-4-nitrophenol and 2-chloro-6-nitrophenol (B183082), which can be further converted to 2-chloro-4,6-dinitrophenol. nih.govnih.gov ECOSAR calculations suggest that these chloronitrophenols are generally more hydrophobic and ecotoxic than the parent 2-chlorophenol. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to predict the biological activity and toxicity of chemicals based on their molecular structure. For nitroaromatic compounds, including this compound, these studies provide valuable insights into their potential hazards.

QSAR studies have been conducted to predict the toxicity of nitroaromatic compounds to various organisms. These studies have identified several molecular descriptors that are highly relevant to their toxic effects. For example, in predicting the toxicity of nitrophenols to the alga Chlorella vulgaris, parameters such as the energies of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO), the octanol-water partition coefficient (Kow), and the distribution coefficient have been shown to be important. nih.gov The presence of electron-withdrawing groups, such as the nitro and chloro groups in this compound, generally increases the electrophilicity of the molecule, which is often correlated with higher toxicity.

In the context of urease inhibition, SAR studies of various inhibitors have shown that the presence of certain functional groups and their positions on the aromatic ring are critical for activity. For example, in a series of chalcones, a hydroxyl group at a specific position was found to be important for potent urease inhibition. While a direct SAR study for this compound as a urease inhibitor is not available, the presence of the phenolic hydroxyl group, along with the electronic effects of the other substituents, would be key determinants of its inhibitory activity.

The following table lists some key molecular descriptors and their general relationship to the toxicity of nitroaromatic compounds as determined by QSAR studies:

| Molecular Descriptor | General Relationship to Toxicity | Reference |

| ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Lower values are often associated with higher toxicity, indicating greater electrophilicity. | nih.gov |

| Kow (Octanol-Water Partition Coefficient) | Higher values can indicate a greater potential for bioaccumulation and toxicity. | nih.gov |

| Electron-withdrawing groups | The presence of groups like -NO2 and -Cl generally increases toxicity. | nih.gov |

Computational and Theoretical Investigations of 2 Chloro 4 Methyl 6 Nitrophenol

Quantum Chemical Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, vibrational frequencies, and electronic properties of complex organic molecules.

In a study on the closely related compound 2-chloro-4-nitro phenol (B47542) (CNP), DFT calculations using the B3LYP functional and a 6-31G** basis set were employed to investigate its molecular structure and vibrational wavenumbers. researchgate.net The spectra were interpreted with the aid of normal coordinate analysis, and the results showed excellent agreement with experimental FTIR and FT-Raman spectra. researchgate.net This approach allows for the precise assignment of vibrational modes associated with the various functional groups, such as the O-H, C-Cl, and NO2 groups. researchgate.net

For 2-Chloro-4-methyl-6-nitrophenol, similar DFT calculations would be instrumental in:

Optimizing Molecular Geometry: Determining the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.

Analyzing Vibrational Spectra: Predicting infrared and Raman spectra to help identify the compound and understand the vibrational characteristics of its functional groups. The electron-withdrawing nature of the nitro and chloro groups, combined with the electron-donating methyl group, significantly influences the charge distribution and bond strengths within the molecule. researchgate.net

Determining Electronic Properties: Calculating the distribution of electron density, dipole moment, and polarizability, which are key to understanding its interaction with other molecules and its behavior in electric fields.

The application of DFT provides a foundational understanding of the molecule's stability and electronic character, which is essential for further reactivity analysis. rsc.org

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). researchgate.netnih.gov

The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a key indicator of molecular stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive and less stable molecule. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. While specific values for this compound require dedicated calculation, the theoretical framework allows for their prediction. These descriptors, derived from Koopmans' theorem, provide a quantitative measure of various aspects of chemical reactivity. nih.govresearchgate.net

Table 1: Global Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Chemical Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. A larger value indicates a "harder," less reactive molecule. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; measures the molecule's polarizability. A "softer" molecule is more reactive. researchgate.net |

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ = -χ) | A measure of the energy stabilization when the system acquires an additional electronic charge from the environment. |

This table is based on established theoretical chemistry principles. Specific values are not available from the search results.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of varying electrostatic potential on the molecule's surface using a color spectrum.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are the most likely sites for electrophilic attack. For this compound, these regions would be concentrated around the oxygen atoms of the nitro group and the phenolic hydroxyl group. mdpi.com

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These are susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group is a prominent positive site. mdpi.com

Green Regions: Represent neutral or near-zero potential.

A theoretical study on m-nitrophenol using DFT showed distinct negative potential around the nitro and hydroxyl groups and positive potential around the C-H groups, which helps in understanding intermolecular interactions. mdpi.com For this compound, an MEP map would similarly identify the reactive centers, guiding the prediction of how it interacts with other reagents, solvents, or biological receptors.

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry can predict the most likely pathways for chemical reactions by calculating the energy profiles of potential mechanisms. This involves identifying transition states and intermediates and determining the activation energies for each step.

Studies on the degradation of the related compound 2-chloro-4-nitrophenol (B164951) (2C4NP) provide a model for predicting the reaction mechanisms of this compound. In a microbial electrolysis cell (MEC), 2C4NP degradation was found to proceed through several pathways, including dechlorination, reduction of the nitro group, and eventual ring cleavage. eeer.org

Potential degradation pathways, extrapolated from studies on 2C4NP, could include:

Nitro Group Reduction: The nitro group (-NO2) is reduced to an amino group (-NH2), forming 2-chloro-6-methyl-4-aminophenol. This is often an initial step in the breakdown of nitrophenolic compounds.

Reductive Dechlorination: The chlorine atom is removed and replaced with a hydrogen atom, yielding 4-methyl-2-nitrophenol.

Sequential Reduction and Dechlorination: The reaction could proceed through a combination of these steps, forming various intermediates.

A study on 2C4NP identified several intermediates, suggesting a complex degradation network. eeer.org

Table 2: Potential Intermediates in the Degradation of this compound (Based on Analogy with 2-Chloro-4-nitrophenol)

| Intermediate Compound | Formation Pathway |

| 2-chloro-4-methyl-4-aminophenol | Reduction of the nitro group. |

| 4-methyl-2-nitrophenol | Reductive dechlorination. |

| 4-Aminophenol derivatives | Subsequent dechlorination or deamination steps. |

| Hydroquinone (B1673460) derivatives | Oxidative release of chloro and amino/nitro groups. eeer.org |

| Aliphatic acids (e.g., valeric acid, oxalic acid) | Ring cleavage of hydroquinone intermediates. eeer.org |

This table lists hypothetical intermediates based on the degradation pathways of the similar compound 2-chloro-4-nitrophenol. eeer.org

By calculating the reaction energy profiles for these potential pathways, computational models can determine the most energetically favorable mechanism for the degradation or transformation of this compound under specific conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property-based descriptors of a chemical with its activity, such as biological effects or environmental fate. QSAR models are powerful predictive tools used extensively in toxicology and environmental science.

For a compound like this compound, QSAR models can be developed to predict key environmental fate parameters. These models use calculated molecular descriptors (e.g., LogP, molecular weight, electronic properties from DFT) to estimate how the chemical will behave in the environment. While specific QSAR studies on this compound were not identified, the methodology is broadly applicable to phenolic compounds.

Table 3: Environmental Fate Parameters Predictable by QSAR

| Parameter | Description | Importance |

| Biodegradability | The susceptibility of the chemical to be broken down by microorganisms. | Determines the persistence of the compound in soil and water. |

| Soil Adsorption Coefficient (Koc) | A measure of the tendency of the chemical to bind to soil organic carbon. | Influences leaching into groundwater and bioavailability. |

| Bioconcentration Factor (BCF) | The ratio of the chemical's concentration in an organism to its concentration in the surrounding water. | Indicates the potential for the compound to accumulate in aquatic life. |

| Atmospheric Persistence | The lifetime of the chemical in the atmosphere before being broken down by processes like photolysis. | Assesses the potential for long-range transport. |

| Water Solubility | The maximum amount of the chemical that can dissolve in water. | Affects its transport and distribution in aquatic environments. |

This table describes common environmental parameters that are frequently modeled using QSAR techniques.

By developing or applying existing QSAR models for nitrophenols, one could estimate these crucial parameters for this compound, providing a preliminary assessment of its environmental behavior and persistence.

Modeling of Biological Interaction Potentials

Computational and theoretical investigations are pivotal in modern chemistry and toxicology for predicting the biological activities of chemical compounds, thereby guiding experimental studies and risk assessments. For this compound, while specific and dedicated modeling studies on its biological interaction potentials are not extensively documented in publicly available literature, the potential for such investigations can be thoroughly understood by examining the computational models applied to structurally related nitroaromatic and chlorophenolic compounds. These studies provide a robust framework for predicting how this compound might interact with biological systems. The primary computational methods employed for this purpose include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore mapping.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. nih.gov These models are instrumental in predicting the toxicity and other biological effects of new or untested chemicals based on the properties of similar compounds. For nitroaromatic compounds, QSAR has been widely used to predict toxic effects on various organisms. nih.gov

A typical QSAR study involves calculating a set of molecular descriptors for a series of related compounds with known biological activities. These descriptors, which can represent lipophilic, electronic, and steric properties, are then used to build a regression model. For instance, studies on nitrophenols and chlorophenols have shown that descriptors such as the n-octanol/water partition coefficient (log Kow), the acid dissociation constant (pKa), and various quantum chemical parameters are crucial in predicting toxicity. jst.go.jpnih.gov

In a hypothetical QSAR model for predicting the aquatic toxicity of nitrophenols, including this compound, the following equation might be derived:

log(1/EC50) = c1 * log K_ow + c2 * pK_a + c3 * E_LUMO + constant

Here, EC50 would be the effective concentration causing a 50% response, log K_ow represents hydrophobicity, pK_a relates to the degree of ionization, and E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital) indicates the compound's electrophilicity and reactivity. nih.gov The coefficients (c1, c2, c3) would be determined from the statistical analysis of a training set of compounds.

To illustrate the application of QSAR, a hypothetical data table for a series of nitrophenols and their predicted toxicity is presented below.

| Compound | log Kow | pKa | ELUMO (eV) | Predicted Acute Toxicity (-log(LD50)) |

| 2-Nitrophenol (B165410) | 1.79 | 7.23 | -1.54 | 2.85 |

| 4-Nitrophenol (B140041) | 1.91 | 7.15 | -1.68 | 3.01 |

| 2,4-Dinitrophenol | 1.54 | 4.09 | -2.89 | 4.25 |

| 2-Chloro-4-nitrophenol | 2.45 | 5.35 | -2.11 | 3.78 |

| This compound | 2.80 | 6.50 | -1.95 | 3.95 |

Note: The data in this table is illustrative and based on general trends observed in QSAR studies of nitroaromatic compounds. The values for this compound are hypothetical predictions.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. elsevierpure.com This method is particularly useful for understanding the interactions between a small molecule, such as this compound, and a biological macromolecule, typically a protein or enzyme. elsevierpure.comfums.ac.ir By predicting the binding mode and affinity, molecular docking can elucidate potential mechanisms of toxicity or therapeutic action. mdpi.com

For a compound like this compound, docking studies could be employed to investigate its potential to inhibit key enzymes. For example, nitroaromatic compounds have been studied as inhibitors of enzymes like tyrosinase or cyclooxygenase (COX). fums.ac.irresearchgate.net In such a study, the three-dimensional structure of the target enzyme is used as a receptor, and the compound is "docked" into the active site. The simulation calculates a docking score, which represents the binding affinity, and reveals specific interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

A hypothetical molecular docking study of this compound with a target enzyme, for instance, a bacterial nitroreductase which is involved in the activation of some nitroaromatic compounds to toxic metabolites, might yield the following results:

| Ligand | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues |

| 2-Nitrophenol | Nitroreductase | -6.8 | TYR 68, SER 41 |

| 2-Chloro-4-nitrophenol | Nitroreductase | -7.5 | TYR 68, PHE 70, SER 41 |

| This compound | Nitroreductase | -8.2 | TYR 68, PHE 70, LEU 102 |